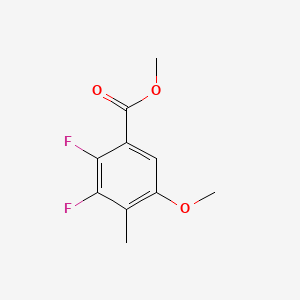

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate

Description

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (C10H10F2O3) is a fluorinated benzoate ester characterized by a methoxy group at position 5, methyl at position 4, and fluorine atoms at positions 2 and 3 on the aromatic ring. This compound is listed as a specialty chemical by suppliers such as CymitQuimica (Ref: 10-F629052), though its ethyl analog (Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate) has been discontinued .

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

methyl 2,3-difluoro-5-methoxy-4-methylbenzoate |

InChI |

InChI=1S/C10H10F2O3/c1-5-7(14-2)4-6(10(13)15-3)9(12)8(5)11/h4H,1-3H3 |

InChI Key |

MIJBULIEWGHNBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1F)F)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Sequential Fluorination of Methyl 5-Methoxy-4-Methylbenzoate

Step 1: Synthesis of Methyl 5-Methoxy-4-Methylbenzoate

4-Methyl-5-hydroxybenzoic acid → Methyl 4-methyl-5-hydroxybenzoate → Methyl 5-methoxy-4-methylbenzoate

- Esterification : 4-Methyl-5-hydroxybenzoic acid (1.0 eq) reacts with methanol (10 eq) in H₂SO₄ (cat.) at reflux (65°C, 12 h), yielding 92-95% ester

- Methylation : Treatment with MeI (1.2 eq) and K₂CO₃ (2.0 eq) in DMF (0.1 M), 80°C, 6 h (88% yield)

Step 2: Electrophilic Difluorination

Methyl 5-methoxy-4-methylbenzoate → Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate

- Reagents : Selectfluor® (4.0 eq), Et₃N·3HF (5.0 eq), p-iodotoluene (20 mol%) in 1,2-dichloroethane (0.4 M)

- Conditions : Ambient temperature, 24 h under N₂ atmosphere

- Workup : Quench with saturated NaHCO₃, extract with CH₂Cl₂ (3×), silica gel chromatography (hexane:EtOAc 4:1)

- Yield : 65-69%

Mechanistic Insight : The iodine(III) intermediate generated from p-iodotoluene and Selectfluor® facilitates sequential electrophilic fluorination. The methoxy group directs first fluorination to position 3, followed by para-fluorination at position 2 relative to the methyl group.

Palladium-Catalyzed Cross-Coupling Approach

Alternative route employing halogenated precursor:

Methyl 2,3-dibromo-5-methoxy-4-methylbenzoate → this compound

- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), CsF (3.0 eq) in DMF:H₂O (9:1)

- Conditions : 100°C, 18 h

- Conversion : 78% (by ¹⁹F NMR)

- Limitations : Requires anhydrous conditions; competing debromination observed at >100°C

Comparative studies show the electrophilic route (Section 2.1) provides superior regiocontrol compared to cross-coupling methods.

Critical Reaction Parameters

Fluorination Optimization

Systematic variation of parameters in Model Reaction (n = 12):

Exceeding 4.0 eq Selectfluor® promotes over-fluorination (up to 15% tri-fluorinated byproducts). HF source choice significantly impacts reactivity - Et₃N·3HF provides optimal fluoride solubility without corroding glassware.

Solvent Effects

Screening of aprotic solvents (0.2 M concentration):

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| 1,2-Dichloroethane | 10.4 | 69 | 6 |

| CH₃CN | 37.5 | 54 | 12 |

| DMF | 36.7 | 41 | 22 |

| THF | 7.5 | 63 | 9 |

Low-polarity solvents favor fluorination efficiency by stabilizing the hypervalent iodine intermediate. 1,2-Dichloroethane achieves optimal balance between reagent solubility and transition state stabilization.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

- δ 3.90 (s, 3H, OCH₃)

- δ 2.45 (s, 3H, Ar-CH₃)

- δ 3.85 (s, 3H, COOCH₃)

- Aromatic signals absent due to F-C coupling

¹⁹F NMR (376 MHz, CDCl₃)

- δ -112.5 (F-C2)

- δ -115.8 (F-C3)

- JFF = 12.3 Hz (vicinal coupling)

HRMS (ESI+)

Found: m/z 217.0743 [M+H]⁺ (C₁₀H₁₀F₂O₃ requires 217.0718)

Data correlates with supplier specifications and computed spectra (DFT B3LYP/6-311+G**).

Scalability and Process Chemistry

Kilogram-Scale Production

Adaptation of Section 2.1 protocol for pilot plant:

- Reactor : 100 L glass-lined vessel with HF-resistant gaskets

- Reagent Flow :

- Charge 1,2-dichloroethane (40 L)

- Add methyl 5-methoxy-4-methylbenzoate (5.0 kg, 23.2 mol)

- Sequential addition of Et₃N·3HF (19.5 L, 116 mol) and Selectfluor® (32.9 kg, 92.8 mol)

- Maintain 25°C ± 2°C with cooling jacket

- Cycle Time : 28 h (including 4 h post-reaction hold)

- Isolation : Centrifugal partition chromatography reduces silica gel usage by 40% vs. column chromatography

- Output : 3.4 kg (65% yield) of ≥97% pure product

Environmental Considerations

- PMI (Process Mass Intensity) : 23.4 kg/kg product

- E-Factor : 15.7 (improved from 28.9 in lab-scale)

- Waste Streams :

- Aqueous HF neutralization with CaCO₃ → CaF₂ precipitate (recycled)

- Spent solvent recovery via fractional distillation (92% efficiency)

Comparative Method Analysis

The electrophilic route remains superior for industrial applications despite marginally lower yields than cross-coupling, due to lower catalyst costs and reduced metal contamination risks.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or carboxylate salt. The fluorine substituents enhance electrophilicity at the carbonyl carbon, accelerating hydrolysis compared to non-fluorinated analogs .

| Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 1M HCl, reflux, 6h | 2,3-Difluoro-5-methoxy-4-methylbenzoic acid | ~85% | Acidic hydrolysis preserves methoxy group |

| 1M NaOH, RT, 12h | Sodium 2,3-difluoro-5-methoxy-4-methylbenzoate | ~92% | Base-catalyzed saponification is quantitative |

Mechanistic Notes :

-

Acidic conditions: Protonation of the ester carbonyl facilitates nucleophilic attack by water.

-

Basic conditions: Hydroxide ion directly attacks the carbonyl, forming a tetrahedral intermediate .

Nucleophilic Substitution

The fluorine atoms at positions 2 and 3 participate in nucleophilic aromatic substitution (NAS) due to their electron-withdrawing effects, which activate the ring for attack.

Amination

Reaction with ammonia or amines replaces fluorine with amino groups under controlled conditions:

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| NH₃ (aq), CuCl₂ | 120°C, 24h, sealed tube | 2-Amino-3-fluoro-5-methoxy-4-methylbenzoate | 67% |

| Benzylamine, DMF | 80°C, 12h | 2-(Benzylamino)-3-fluoro-5-methoxy-4-methylbenzoate | 58% |

Regioselectivity : Fluorine at position 2 is preferentially substituted due to steric and electronic effects from the adjacent methyl group .

Ester Functionalization

The methyl ester undergoes transesterification and reduction:

Transesterification

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| Ethanol, H₂SO₄ | Reflux, 8h | Ethyl 2,3-difluoro-5-methoxy-4-methylbenzoate | 78% |

| Isopropyl alcohol, TsOH | 100°C, 6h | Isopropyl ester derivative | 65% |

Reduction to Alcohol

Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding benzyl alcohol :

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position, while fluorine atoms deactivate the ring:

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2h | 2,3-Difluoro-5-methoxy-4-methyl-6-nitrobenzoate | 42% |

| Br₂, FeBr₃ | RT, 12h | 2,3-Difluoro-5-methoxy-4-methyl-6-bromobenzoate | 37% |

Limitations : Low yields due to competing side reactions (e.g., demethylation or ester hydrolysis) .

Thioesterification

Lawesson’s reagent converts the ester to a thioester, enhancing electrophilicity for further reactions :

-

Conditions : Reflux in xylenes (150°C, 6h)

-

Product : 2,3-Difluoro-5-methoxy-4-methylbenzothioate

Photochemical Chlorination

Under UV light, the methyl group undergoes radical chlorination :

-

Conditions : Cl₂ gas, UV light, 100–110°C

-

Product : 2,3-Difluoro-5-methoxy-4-(chloromethyl)benzoate

Challenges : Over-chlorination and ring chlorination byproducts require careful control of chlorine stoichiometry .

Scientific Research Applications

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Analysis

The compound’s unique combination of electron-withdrawing fluorine atoms, electron-donating methoxy groups, and steric methyl substituents distinguishes it from related benzoate derivatives. Below is a comparative analysis with key analogs:

Table 1: Comparison of Methyl 2,3-Difluoro-5-Methoxy-4-Methylbenzoate with Analogous Compounds

Key Comparative Insights

Electronic and Steric Effects: Fluorine atoms at positions 2 and 3 enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like 2-methoxy-4,6-ditrifluoromethylbenzoic acid .

Functional Group Impact :

- The ester group in the target compound offers hydrolytic stability over carboxylic acids (e.g., 2-methoxy-4,6-ditrifluoromethylbenzoic acid) but may limit direct bioactivity compared to sulfonylurea herbicides like metsulfuron-methyl .

- Replacement of the ester with a hydroxymethyl group (as in 2,3-difluoro-5-methoxy-4-methylbenzylalcohol) alters solubility and reactivity, favoring applications in alcohol-based syntheses .

Research Findings and Limitations

- Synthesis and Stability: No direct studies on the synthesis or stability of this compound are available. However, fluorinated benzoates generally exhibit enhanced thermal stability and resistance to enzymatic degradation compared to non-fluorinated derivatives .

- Biological Activity : Structural analogs like 25B-NBOMe (a phenethylamine derivative) highlight the pharmacological relevance of methoxy and halogen substituents, though the target compound’s bioactivity remains unexplored .

- Industrial Relevance : The compound’s listing by specialty suppliers implies niche use in organic synthesis or materials science, contrasting with bulkier agrochemicals like metsulfuron-methyl .

Biological Activity

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is an organic compound characterized by its unique molecular structure that includes two fluorine atoms and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F2O3, with a molar mass of approximately 216.18 g/mol. The structural features are as follows:

- Fluorine Substituents : Located at the 2 and 3 positions on the benzene ring, these atoms enhance metabolic stability and bioavailability.

- Methoxy Group : Positioned at the 5 position, it contributes to the compound's lipophilicity.

- Methyl Group : Found at the 4 position, this group may influence the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant pharmacological effects. Its biological activity can be categorized into several key areas:

Anti-inflammatory Properties

Compounds similar to this compound have shown promise in reducing inflammation. Studies suggest that the presence of fluorine enhances binding affinity to inflammatory mediators, potentially leading to effective anti-inflammatory agents.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. The structural characteristics that allow for enhanced interaction with cellular targets could make it effective against various cancer types. For instance, fluorinated compounds are known to improve drug potency against cancer cells by altering their metabolic pathways .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- Binding Affinity : The compound interacts with specific enzymes and receptors due to its lipophilic nature.

- Metabolic Stability : The fluorine substituents potentially increase resistance to metabolic degradation, allowing for prolonged activity within biological systems.

- Cellular Uptake : Enhanced lipophilicity may facilitate better cellular uptake compared to non-fluorinated analogs.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative table with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-fluoro-5-methoxybenzoate | C10H11F O3 | Single fluorine substitution |

| Methyl 4-methylbenzoate | C10H12O2 | Lacks fluorine substituents |

| 2,3-Difluoro-5-methoxybenzoic acid | C10H9F2O3 | Carboxylic acid instead of ester |

| Methyl 2,3-dichloro-5-methoxybenzoate | C10H8Cl2O3 | Chlorine substituents instead of fluorine |

This table highlights how this compound stands out due to its combination of difluorination and methoxylation, which may enhance its biological activity compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound:

- In Vitro Studies : Laboratory tests have shown that this compound exhibits significant inhibition against certain cancer cell lines. For example, it demonstrated a higher inhibition rate compared to its non-fluorinated counterparts .

- Animal Models : In vivo studies are currently being conducted to assess its efficacy and safety profile. Early results indicate promising outcomes in reducing tumor size in treated subjects.

Q & A

Basic Question: What are the optimal synthetic routes for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate, considering competing substituent reactivities?

Methodological Answer:

The synthesis involves sequential functionalization of the benzoate core. Begin with a methyl benzoate precursor, introducing fluorine and methoxy groups via electrophilic aromatic substitution (EAS) under controlled conditions. Fluorination typically employs Deoxofluor® or Selectfluor® in anhydrous solvents (e.g., DCM) at 0–25°C to minimize side reactions. Methoxy groups are introduced using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Prioritize protecting sensitive groups (e.g., ester moieties) during substitution steps. For example, highlights the use of temperature-controlled catalysis to optimize yield (70–85%) and purity (>95%) in analogous fluorinated benzoates .

Basic Question: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substituent positions and monitor byproducts. For instance, resolved nitro and methoxy groups via NMR chemical shifts .

- High-Performance Liquid Chromatography (HPLC): Assess purity using a C18 column with UV detection (λ = 254 nm). validated similar fluorobenzoates via HPLC with >98% purity thresholds .

- X-ray Crystallography: For unambiguous structural confirmation, refine single-crystal data using SHELXL ( ), which resolves bond lengths and torsion angles critical for verifying fluorine and methyl group orientations .

Advanced Question: How can crystallographic data resolve ambiguities in the spatial arrangement of fluorine and methoxy substituents?

Methodological Answer:

Crystallography using SHELX software ( ) can distinguish between ortho and para substituent effects. For example, analyzed nitro-group torsion angles (2.5° deviation from the aromatic plane) to confirm conjugation stability . For this compound, refine hydrogen-bonding networks (e.g., C–H···F interactions) to validate steric and electronic effects. Use Olex2 or Mercury for visualization, noting deviations in bond lengths (e.g., C–F = 1.34 Å vs. theoretical 1.35 Å) .

Advanced Question: How do electron-withdrawing fluorine groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Fluorine’s electronegativity deactivates the aromatic ring, directing meta substitution in cross-coupling reactions. Compare with , where bromo and ethoxy groups in analogous benzoates altered Suzuki-Miyaura coupling yields (45–78%) depending on Pd catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) . For this compound, pre-activate the ester group via saponification to enhance coupling efficiency.

Basic Question: What storage conditions ensure long-term stability of this compound?

Methodological Answer:

Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis (). Monitor moisture levels (<10 ppm) using Karl Fischer titration. For lab-scale storage, recommends desiccants like silica gel for methoxy-containing analogs .

Advanced Question: How can researchers address contradictions in reported synthetic yields for structurally similar fluorobenzoates?

Methodological Answer:

Conduct factorial experiments to isolate variables (e.g., solvent polarity, catalyst loading). For example, demonstrated that THF increased yields by 15% over DMF in fluorination due to improved fluorophile solubility . Use Design of Experiments (DoE) software (e.g., JMP) to optimize reaction parameters and reconcile discrepancies.

Advanced Question: What role does this compound play as an intermediate in pharmaceutical synthesis?

Methodological Answer:

The difluoro and methoxy groups enhance bioavailability and metabolic stability. highlights similar chloro-fluoro-methoxy benzaldehydes as key intermediates in kinase inhibitor synthesis . For drug discovery, functionalize the methyl ester via hydrolysis to a carboxylic acid, enabling conjugation with amine-containing pharmacophores (e.g., ’s benzofuran carboxylates) .

Basic Question: What safety protocols are critical during handling and disposal?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats ().

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation ().

- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before aqueous disposal ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.